2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a methylphenoxy group, and a methoxy-methylphenylacetamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling with Methylphenoxy Acetate: The benzylsulfamoyl chloride is then reacted with 2-methylphenoxy acetic acid in the presence of a base such as triethylamine to form the corresponding ester.
Amidation Reaction: The ester is then subjected to amidation with 2-methoxy-5-methylphenylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzylsulfamoyl derivatives.
Scientific Research Applications
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also modulate receptor activity by binding to receptor sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetamide
- 2-(4-formyl-2-methoxy-phenoxy)-acetamide
- N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-9-11-23(30-3)21(13-17)26-24(27)16-31-22-12-10-20(14-18(22)2)32(28,29)25-15-19-7-5-4-6-8-19/h4-14,25H,15-16H2,1-3H3,(H,26,27) |
InChI Key |
DHKDUXDDMGAVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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